Fmoc-Gln(Mtt)-OH
CAS No.: 144317-23-7
Cat. No.: VC0557598
Molecular Formula: C40H36N2O5
Molecular Weight: 624.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144317-23-7 |
---|---|
Molecular Formula | C40H36N2O5 |
Molecular Weight | 624.74 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 |
Standard InChI Key | XQIMEYIDZSICTF-BHVANESWSA-N |
SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Properties
Fmoc-Gln(Mtt)-OH is a protected form of the amino acid glutamine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by the 4-methyltrityl (Mtt) group. This dual protection strategy is fundamental to its utility in peptide synthesis protocols.
Molecular Identification
The compound has a well-defined chemical identity with several important identifiers that facilitate its documentation and tracking in scientific literature and chemical databases.
Table 1: Chemical Identifiers of Fmoc-Gln(Mtt)-OH
Property | Value |
---|---|
Chemical Formula | C40H36N2O5 |
Molecular Weight | 624.7 g/mol |
CAS Number | 144317-23-7 |
PubChem CID | 56777358 |
DSSTox Substance ID | DTXSID701129325 |
IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid |
The compound was first documented in PubChem in 2012, with updates as recent as April 2025, indicating its continued relevance in chemical research .
Structural Features
The structure of Fmoc-Gln(Mtt)-OH encompasses several key functional groups that provide its unique chemical characteristics:
-
The Fmoc group: A bulky aromatic protecting group attached to the α-amino function through a carbamate linkage
-
The glutamine backbone: Containing the amino acid core structure with its chiral center
-
The Mtt group: A trityl-based protecting group modified with a p-methyl substituent on one of the phenyl rings
-
The carboxylic acid terminus: Remains unprotected to facilitate peptide bond formation
These structural elements work in concert to provide the compound with its specific reactivity profile that makes it valuable in peptide synthesis applications.
Synthesis and Preparation Methods
The synthesis of Fmoc-Gln(Mtt)-OH typically involves a sequential protection strategy of the parent amino acid glutamine.
Role in Peptide Synthesis
Fmoc-Gln(Mtt)-OH serves as a specialized building block in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection strategies are required.
Fmoc/tBu Strategy
In the widely used Fmoc/tBu solid-phase synthesis method, Fmoc-Gln(Mtt)-OH offers distinct advantages due to its orthogonal protection scheme. The Fmoc group is removed under basic conditions (typically using piperidine in DMF), while the Mtt group remains stable during these basic deprotection steps.
This orthogonality allows for selective manipulation of the α-amino group and side chain amide at different stages of peptide synthesis, enabling the creation of complex peptide structures with precisely controlled functional group patterns.
Selective Deprotection Chemistry
One of the most valuable aspects of Fmoc-Gln(Mtt)-OH is the selective deprotection properties of its protecting groups:
Table 2: Deprotection Conditions for Fmoc-Gln(Mtt)-OH Protecting Groups
Protecting Group | Deprotection Conditions | Selectivity Features |
---|---|---|
Fmoc | 20-30% piperidine in DMF | Removes only Fmoc while Mtt remains intact |
Mtt | 1-5% TFA in DCM with scavengers | Selectively removes Mtt while other acid-stable protecting groups remain intact |
The Mtt group's high acid sensitivity makes it especially valuable for selective side chain manipulation in the presence of other protecting groups. This selective deprotection is crucial when synthesizing peptides with site-specific modifications or cyclic structures.
Comparison with Related Compounds
Fmoc-Gln(Mtt)-OH is one of several glutamine derivatives used in peptide synthesis, each with distinct advantages and limitations depending on the specific application.
Comparison with Other Protected Glutamine Derivatives
Table 3: Comparison of Protected Glutamine Derivatives
Derivative | Side Chain Protection | Key Properties | Applications |
---|---|---|---|
Fmoc-Gln(Mtt)-OH | 4-Methyltrityl (Mtt) | Highly acid-labile, selective deprotection with dilute TFA | Complex peptides requiring selective side chain modification |
Fmoc-Gln(Trt)-OH | Trityl (Trt) | Good solubility in organic solvents, requires 95% TFA for 1-3 hours for deprotection, produces purer peptides than other derivatives | Standard peptide synthesis when orthogonal deprotection not required |
Fmoc-Gln(Dmcp)-OH | N-dimethylcyclopropylmethyl (Dmcp) | Enhanced solubility, reduced aggregation during synthesis | Peptides prone to aggregation or solubility issues |
Fmoc-Gln(Trt)-OH is perhaps the most widely used glutamine derivative in Fmoc-based peptide synthesis due to its good solubility properties in most organic solvents . The trityl group is typically removed with 95% TFA in 1-3 hours without causing alkylation of tryptophan residues, a common side reaction in peptide synthesis .
Mechanism of Deprotection
The protecting groups in Fmoc-Gln(Mtt)-OH undergo deprotection through distinct chemical mechanisms, providing the orthogonality that makes this compound valuable in peptide synthesis.
Mtt Deprotection Mechanism
The Mtt group is removed under acidic conditions through a mechanism involving carbocation formation:
-
Protonation of one of the phenyl rings by the acid (typically dilute TFA)
-
Formation of a stabilized trityl cation
-
Nucleophilic attack by water or another nucleophile
-
Release of the free amide group
The presence of the p-methyl group on one of the phenyl rings increases the electron density in the trityl system, making the Mtt group more acid-labile than the standard trityl group. This increased sensitivity allows for selective deprotection under milder acidic conditions.
Applications in Research and Industry
Fmoc-Gln(Mtt)-OH finds applications across multiple scientific disciplines due to its specialized protection properties.
Biomedical Research Applications
In biomedical research, peptides synthesized using Fmoc-Gln(Mtt)-OH serve as valuable tools for:
-
Studying protein-protein interactions through the creation of peptide probes
-
Investigating enzyme-substrate interactions using synthetic peptide substrates
-
Exploring cellular signaling pathways with modified peptides
-
Developing peptide-based imaging agents for diagnostic applications
Challenges and Limitations
Despite its utility, Fmoc-Gln(Mtt)-OH presents certain challenges that researchers must address when using this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume